PSAC Inhibition Potency: pIC50 7.9 (12.6 nM) Against P. falciparum-Infected Erythrocytes
Antimalarial agent 51 (Compound 2) demonstrates potent inhibition of the plasmodial surface anion channel (PSAC) in trophozoite-infected RBCs. In a sorbitol-mediated lysis protection assay, the compound exhibited a pIC50 of 7.9, which corresponds to an IC50 of approximately 12.6 nM . For comparison, dantrolene—a repurposed PSAC inhibitor that serves as a lead scaffold for this target class—exhibits only modest affinity for PSAC with a Km of 1.2 μM (1200 nM) [1]. This represents an approximately 95-fold higher potency for antimalarial agent 51 relative to the dantrolene baseline. Additionally, within the same PSAC inhibitor chemical series, the closely related analog PSAC inhibitor compound 1 exhibits a pIC50 of 7.3 (approximately 50 nM), making antimalarial agent 51 approximately 4-fold more potent than its direct structural analog in the same assay .
| Evidence Dimension | PSAC inhibition potency (sorbitol-mediated lysis protection) |
|---|---|
| Target Compound Data | pIC50 = 7.9 (IC50 ≈ 12.6 nM) |
| Comparator Or Baseline | PSAC inhibitor compound 1: pIC50 = 7.3 (IC50 ≈ 50 nM); Dantrolene: Km = 1.2 μM (1200 nM) for PSAC block |
| Quantified Difference | ~4-fold higher potency vs. compound 1; ~95-fold higher potency vs. dantrolene baseline |
| Conditions | Trophozoite-infected RBCs; sorbitol-mediated osmotic lysis protection assay |
Why This Matters
For procurement decisions, this quantitative potency advantage means researchers can achieve complete PSAC blockade at lower compound concentrations, reducing potential off-target effects and conserving valuable compound stock in extended experimental protocols.
- [1] Malaria Parasites Are Rapidly Killed by Dantrolene Derivatives Specific for the Plasmodial Surface Anion Channel. J Mol Biol. 2025. View Source
